Used for the preparation of Candesartan cilexetil.
Desethyl Candesartan Cilexetil
CAS No.: 869631-11-8
Cat. No.: VC0193014
Molecular Formula: C31H30N6O6
Molecular Weight: 582.62
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869631-11-8 |
|---|---|
| Molecular Formula | C31H30N6O6 |
| Molecular Weight | 582.62 |
| IUPAC Name | 1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36) |
| SMILES | CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6 |
| Appearance | White Solid |
| Melting Point | 237-239˚C |
Introduction
Chemical Identity and Structure
Desethyl Candesartan Cilexetil, also known as O-Desethyl Candesartan Cilexetil or Candesartan Cilexetil EP Impurity B, is chemically identified as 1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate . This compound has the molecular formula C31H30N6O6 and a molecular weight of 582.61 g/mol . The chemical structure reflects its relationship to the parent compound Candesartan Cilexetil, differing specifically in the absence of an ethyl group.
The compound is registered with CAS number 869631-11-8 and has been assigned the FDA UNII identifier JC6R5VA63B . Structurally, Desethyl Candesartan Cilexetil maintains the core tetrazole and benzimidazole moieties that characterize the pharmacologically active regions of Candesartan compounds.
Physical and Chemical Properties
Desethyl Candesartan Cilexetil exhibits specific physical and chemical characteristics that distinguish it as an important analyte in pharmaceutical research. Table 1 summarizes these properties based on available data:
Table 1: Physical and Chemical Properties of Desethyl Candesartan Cilexetil
The compound's limited solubility profile in common organic solvents influences its behavior during analytical testing and pharmaceutical processing. Its relatively high melting point with decomposition indicates thermal stability considerations that must be addressed during manufacturing processes involving temperature variations .
Formation and Origin
Desethyl Candesartan Cilexetil primarily appears as a degradation product or impurity in Candesartan Cilexetil formulations. Understanding its formation pathway is crucial for pharmaceutical quality control and stability assessment.
Formation Mechanisms
The formation of Desethyl Candesartan Cilexetil typically occurs through de-ethylation of Candesartan Cilexetil under various conditions. Research indicates that this impurity tends to increase over time under different temperature and humidity conditions during stability studies . The nomenclature "O-Desethyl" specifically indicates the removal of an ethyl group from an oxygen-linked position in the parent molecule.
Experimental evidence suggests that conventional milling processes used in pharmaceutical manufacturing may accelerate the formation of this impurity . A study comparing different manufacturing approaches found that "o-desethyl impurity increases with time at all of the temperature and humidity conditions and there is no improvement with respect to rate of formation of o-desethyl impurity even with the use of silica and O2 absorber" .
Stability Relationship
The relationship between processing conditions and Desethyl Candesartan Cilexetil formation has been investigated through various stability studies. Table 2 presents findings from one such study examining the correlation between slurry processing time and subsequent stability:
Table 2: Correlation Between Slurry Processing Time and Desethyl Candesartan Cilexetil Formation
| Slurry Time (hr) | Peak Temperature (°C) | Initial Desethyl Content | Content After 2 Weeks |
|---|---|---|---|
| 3 | 159.6 | 0.07% | 0.10% |
| 6 | 160.2 | 0.06% | 0.07% |
| 9 | 160.5 | 0.05% | 0.06% |
| 13 | 161.2 | 0.05% | 0.06% |
| 23 | 161.3 | 0.04% | 0.05% |
Data adapted from stability studies
This data reveals a trend of lower initial impurity levels with increased slurry processing time, accompanied by higher peak temperatures. Additionally, the rate of impurity increase during storage appears to be lower for samples processed with longer slurry times . These findings suggest that processing conditions significantly influence both initial impurity levels and formation rates during storage.
Analytical Methods and Characterization
The detection, quantification, and characterization of Desethyl Candesartan Cilexetil require specific analytical approaches suitable for trace impurity analysis in pharmaceutical products.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents the primary analytical tool for quantifying Desethyl Candesartan Cilexetil in pharmaceutical samples. The compound is typically analyzed as part of impurity profiling during stability studies and quality control testing of Candesartan Cilexetil . While specific chromatographic parameters vary between analytical methods, the compound is generally detected with high sensitivity in validated HPLC methods developed for Candesartan Cilexetil impurity analysis.
Reference Standards
Pharmaceutical Significance
The presence of Desethyl Candesartan Cilexetil in Candesartan Cilexetil formulations carries important implications for pharmaceutical development, manufacturing, and quality control processes.
Quality Control Relevance
As a recognized impurity of Candesartan Cilexetil, the compound is specifically monitored as part of pharmaceutical quality control processes. The European Pharmacopoeia specifically identifies it as "Candesartan Cilexetil EP Impurity B," highlighting its regulatory significance . Manufacturers must implement controls to limit its formation and presence in finished drug products to meet regulatory specifications.
Stability Indicator
Desethyl Candesartan Cilexetil functions as an important stability-indicating marker for Candesartan Cilexetil formulations. Its increasing levels during stability studies provide valuable information about formulation robustness and potential shelf-life limitations . The compound's formation rate under various storage conditions informs pharmaceutical development decisions regarding packaging, storage recommendations, and expiration dating.
Manufacturing Considerations
Various approaches have been developed to minimize the formation of Desethyl Candesartan Cilexetil during the manufacturing and storage of Candesartan Cilexetil products.
Crystallization and Particle Engineering
Specialized crystallization techniques have been developed to produce stable forms of Candesartan Cilexetil that demonstrate reduced formation of Desethyl Candesartan Cilexetil during storage. One approach involves creating "Form-I (type-C crystals)" through controlled crystallization conditions .
The particle size distribution of the resulting material typically exhibits the following characteristics:
These micronized particles with specific crystalline properties demonstrate improved stability profiles with respect to Desethyl Candesartan Cilexetil formation compared to conventionally processed materials.
Research Applications
Beyond its significance as a pharmaceutical impurity, Desethyl Candesartan Cilexetil serves important functions in research contexts.
Metabolic and Degradation Pathway Studies
While Desethyl Candesartan Cilexetil represents a degradation product rather than a primary metabolite, its structural relationship to other Candesartan derivatives provides valuable insights into potential degradation pathways. The compound is structurally related to O-Desethyl Candesartan (CAS: 168434-02-4), which is an inactive metabolite of Candesartan found in human biological matrices .
Understanding these structural relationships contributes to comprehensive knowledge of Candesartan's metabolic fate and chemical stability profile. This information informs both safety assessments and formulation strategies for Candesartan Cilexetil products.
Analytical Method Development
As a well-characterized impurity, Desethyl Candesartan Cilexetil serves as an important analyte in the development and validation of analytical methods for Candesartan Cilexetil. Its detection and accurate quantification represent key performance indicators for chromatographic methods used in pharmaceutical analysis .
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